molecular formula C10H10N2O2 B1602018 Methyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 127717-18-4

Methyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B1602018
CAS No.: 127717-18-4
M. Wt: 190.2 g/mol
InChI Key: SRCMADUBXYBMGV-UHFFFAOYSA-N
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Description

Methyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate (CAS 127717-18-4) is a chemical building block of significant interest in medicinal chemistry, particularly in the search for new therapeutic agents. This compound serves as a versatile synthetic intermediate for constructing more complex molecules. Its value is underscored by its role as a core scaffold in the development of pyrazolo[1,5-a]pyridine-3-carboxamide (PPA) derivatives, which have been identified as promising new antituberculosis agents . Scientific studies have shown that derivatives based on this scaffold exhibit excellent in vitro potency against drug-sensitive Mycobacterium tuberculosis H37Rv strain, as well as drug-resistant strains, including isoniazid-resistant (rINH) and rifampicin-resistant (rRMP) varieties . Some related compounds demonstrate very low cytotoxicity and have shown good pharmacokinetic profiles with significant oral bioavailability, highlighting the potential of this chemical class in anti-infective drug discovery . The pyrazolo[1,5-a]pyridine core is recognized as a metabolically stable isostere for other nitrogen-containing heterocycles like indole and purine, making it a valuable template in drug design . As a high-purity reference material, this ester is a critical starting point for amidation reactions and further functionalization to explore structure-activity relationships . This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet prior to use and handle the compound with appropriate personal protective equipment, as it may cause skin and eye irritation .

Properties

IUPAC Name

methyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-7-3-4-9-8(10(13)14-2)5-11-12(9)6-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRCMADUBXYBMGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=C(C=N2)C(=O)OC)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30562505
Record name Methyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30562505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127717-18-4
Record name Methyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30562505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Route Overview

The synthesis of methyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate generally involves:

  • Formation of key intermediates from dialkoxypropionates and formates under basic conditions.
  • Cyclization with aminopyrazole derivatives under acidic conditions.
  • Esterification or hydrolysis steps to yield the desired methyl ester.

This approach leverages both classical organic transformations and modern catalytic methods to achieve regioselective and efficient synthesis.

Alkali-Promoted Synthesis via Dialkoxypropionate Intermediate

A patented method (CN103896951A) describes a multi-step synthesis starting with 3,3-dialkoxypropionate reacting with formate in the presence of alkali (e.g., sodium methylate) to form an intermediate. This intermediate then undergoes cyclization with 3-methyl-5-aminopyrazole under acidic conditions to form the pyrazolo[1,5-a]pyridine carboxylate ester. The final step involves hydrolysis to obtain the carboxylic acid or isolation of the methyl ester directly.

Key reaction conditions and reagents:

Step Reagents/Conditions Notes
Intermediate formation 3,3-dimethoxymethyl propionate + methyl formate + sodium methylate in dry toluene at 10–15 °C for 12 h Alkali base promotes intermediate formation
Cyclization Addition of 3-methyl-5-aminopyrazole + glacial acetic acid in toluene at 35–45 °C for 48 h Acidic conditions promote ring closure
Work-up and isolation Extraction with water, pH adjustment, drying, concentration Crystallization yields methyl ester

Yield: Approximately 78.3% for the methyl ester product.

Spectral data: Confirmed by ^1H NMR and MS, consistent with this compound structure.

Cross-Dehydrogenative Coupling (CDC) Approach

A more recent and green chemistry-oriented method involves catalyst-free cross-dehydrogenative coupling promoted by acetic acid and molecular oxygen. This method couples β-ketoesters (such as methyl propionylacetate) with N-amino-2-iminopyridines to form pyrazolo[1,5-a]pyridine derivatives.

Highlights of this method:

  • No metal catalysts required, reducing contamination and cost.
  • Uses molecular oxygen as a green oxidant.
  • High atom economy and mild conditions (refluxing ethanol or acetic acid solvent).
  • Suitable for various substituted derivatives, including methyl-substituted pyrazolopyridines.

Typical conditions:

Parameter Conditions
Reactants N-amino-2-iminopyridine + β-ketoester
Solvent Acetic acid or ethanol
Atmosphere Air or oxygen
Temperature Reflux (approx. 78 °C for ethanol)
Reaction time Up to 48 hours
Catalyst None (catalyst-free)

This method yields the pyrazolo[1,5-a]pyridine core with the methyl ester functionality intact, suitable for further derivatization.

Comparative Summary of Preparation Methods

Feature Alkali-Promoted Cyclization (Patent) CDC Method (Green Chemistry)
Starting Materials Dialkoxypropionate, methyl formate, aminopyrazole N-amino-2-iminopyridine, β-ketoesters
Catalysts/Reagents Sodium methylate, acetic acid Acetic acid, molecular oxygen
Reaction Conditions 10–45 °C, 12–48 h, toluene solvent Reflux in ethanol or acetic acid, 48 h
Metal Catalysts None (alkali base used) None
Yield ~78% (methyl ester) Moderate to good, depending on substrate
Environmental Impact Moderate (organic solvents, alkali) Low (catalyst-free, green oxidant)
Scalability Suitable for industrial scale More suited for lab-scale synthesis

Detailed Research Findings and Notes

  • The alkali-promoted method provides a robust synthetic route with high yields and well-characterized intermediates and products, confirmed by NMR and mass spectrometry.
  • The CDC method offers an innovative, sustainable approach that avoids transition metals and harsh conditions, aligning with green chemistry principles.
  • Both methods emphasize the importance of controlling reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
  • The methyl ester functionality is preserved or introduced in the final step, allowing for further chemical modifications if needed.

Chemical Reactions Analysis

Reaction Optimization

ConditionCatalyst/SolventAtmosphereYield (%)
Acetic acid (6 equiv)EthanolAir74
Acetic acid (6 equiv)EthanolO₂94
p-TSA (2 equiv)EthanolO₂41
  • Oxygen atmosphere significantly enhances yield (94% vs. 6% under Ar) due to oxidative dehydrogenation .

  • Acetic acid acts as both solvent and proton source, minimizing triazolo byproduct formation .

Hydrolysis to Carboxylic Acid Derivatives

The methyl ester undergoes hydrolysis under basic conditions:

Procedure :

  • Reflux ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate with NaOH in ethanol (6 h).

  • Acidify with HCl to pH 1.
    Yield : 91% (5-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid) .

This reaction is critical for generating bioactive carboxylic acid derivatives for further functionalization.

Halogenation and Cross-Coupling

While direct bromination data for the 6-methyl derivative is limited, analogous pyrazolo[1,5-a]pyridines undergo regioselective halogenation:

Example :

  • Methyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate (CID 53488154) is synthesized via electrophilic substitution, confirmed by NMR (δ 8.53 ppm, singlet for H-3) .

The 6-methyl group may sterically hinder electrophilic attack, directing substitution to the 5-position.

Cyclization and Heterocycle Formation

Reactions with cyclic β-diketones (e.g., dimedone) yield fused polycyclic systems:

Product : Tetrahydropyrido[1,2-b]indazole-8-carbonitrile (6a )
Conditions : Ethanol, acetic acid (6 equiv), O₂, 130°C
Yield : 83% (confirmed by X-ray crystallography) .

Stability and Byproduct Mitigation

Key stability considerations:

  • Triazolo Byproducts : Formed in acetic acid/DMF with Pd(OAc)₂ (72–74% yield) . Mitigated by limiting acetic acid to 6 equiv.

  • MDR1 Efflux : Methyl esters with low H-bond donor counts (e.g., 6-methyl derivatives) show reduced P-gp substrate liability compared to analogs .

Mechanistic Insights

Proposed CDC mechanism:

  • Nucleophilic Addition : N-amino-2-iminopyridine reacts with β-dicarbonyl enol.

  • Oxidative Dehydrogenation : O₂-mediated oxidation forms intermediate B .

  • Cyclization : Loss of water yields pyrazolo[1,5-a]pyridine core .

Synthetic Protocols

General Procedure for Pyrazolo[1,5-a]pyridines :

  • Combine N-amino-2-iminopyridine (3 mmol), β-dicarbonyl compound (3 mmol), and acetic acid (6 equiv) in ethanol.

  • Stir under O₂ at 130°C for 18 h.

  • Isolate crystals via filtration and recrystallize.

Scientific Research Applications

Methyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate is unique due to its fused pyrazole-pyridine structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .

Biological Activity

Methyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a fused pyrazole and pyridine ring system, which contributes to its unique chemical properties. The compound's molecular formula is C10_{10}H10_{10}N2_2O2_2, with a molecular weight of approximately 194.20 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. It may modulate various biochemical pathways by interacting with enzymes or receptors, although the exact mechanisms remain under investigation.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains, suggesting its potential as an antibacterial agent .
  • Anticancer Properties : The compound has shown promise in inhibiting the proliferation of cancer cells. In vitro studies have reported significant cytotoxic effects against several cancer cell lines, including HeLa cells .
  • Enzymatic Inhibition : this compound has been evaluated for its ability to inhibit enzymes involved in critical metabolic pathways. For instance, it has demonstrated inhibitory effects on HIV-1 reverse transcriptase, suggesting potential applications in antiviral drug development .

Anticancer Activity

A study conducted on the anticancer effects of various pyrazolo derivatives, including this compound, revealed that it induces apoptosis in cancer cells through the activation of caspase pathways. The results showed a dose-dependent increase in apoptosis markers when treated with the compound .

Antimicrobial Efficacy

In another study focusing on the antimicrobial properties of pyrazolo derivatives, this compound was found to exhibit significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.25 to 2.0 mg/mL for various strains tested .

Comparative Analysis with Similar Compounds

To better understand the unique attributes of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameStructural FeaturesUnique Attributes
Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylateSimilar pyrazole-pyridine frameworkExhibits different biological activities due to substitution patterns
Pyrazolo[1,5-a]pyrimidinesFused pyrazole-pyrimidine structureKnown for selective protein inhibition and anticancer activities

The unique structural composition of this compound enhances its biological activity compared to other derivatives.

Q & A

Q. What are the established synthetic methodologies for Methyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate, and what are critical parameters for optimizing yield and purity?

Answer: Synthesis typically involves cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl precursors. A related ethyl pyrazolo[1,5-a]pyridine carboxylate was synthesized via condensation in THF with diethylamine, followed by purification via column chromatography . Critical parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity.
  • Temperature control : Prevents side reactions (e.g., decomposition at high temperatures).
  • Stoichiometric ratios : Excess hydrazine derivatives improve cyclization efficiency.
    Optimization can be monitored using TLC and HPLC to assess reaction completion and purity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Answer: Key techniques include:

  • ¹H/¹³C NMR : Assigns proton and carbon environments. For example, methyl ester protons appear at δ ~3.8–4.3 ppm, while pyridine ring protons resonate at δ ~6.5–8.5 ppm .
  • IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and aromatic C-H vibrations .
  • X-ray Crystallography : Resolves molecular geometry, as demonstrated for a related compound with a triclinic crystal system (α = 93.6°, β = 95.5°, γ = 95.6°) .
  • Mass Spectrometry : Validates molecular weight via ESI-MS or HRMS .

Q. How does the methyl substituent at the 6-position influence the compound’s chemical reactivity compared to other substituents (e.g., cyano or amino groups)?

Answer: The electron-donating methyl group increases electron density at the pyridine ring, reducing electrophilic substitution reactivity compared to electron-withdrawing groups (e.g., cyano). For example:

  • Methyl-substituted derivatives exhibit slower ester hydrolysis under basic conditions due to steric hindrance .
  • Cyano-substituted analogs show accelerated nucleophilic substitution at the ester group due to electron withdrawal .

Advanced Questions

Q. What experimental approaches can address discrepancies in reported reaction outcomes for pyrazolo[1,5-a]pyridine derivatives?

Answer: Contradictions may arise from varying reaction conditions. Strategies include:

  • Design of Experiments (DoE) : Systematically varies parameters (e.g., solvent, catalyst loading) to identify critical factors .
  • In-situ monitoring : Techniques like ReactIR track intermediate formation in real time .
  • Computational validation : DFT calculations predict NMR shifts to cross-validate spectral data .

Q. How can computational modeling predict the regioselectivity of reactions involving this compound?

Answer:

  • DFT calculations (e.g., Gaussian software) map electrostatic potential surfaces to identify nucleophilic/electrophilic sites. Fukui indices may indicate higher reactivity at the pyridine C-2 position .
  • Molecular docking (e.g., Discovery Studio) explores binding interactions if the compound is used in medicinal chemistry .

Q. What are the challenges in synthesizing enantiomerically pure derivatives, and how can they be mitigated?

Answer: Challenges include racemization during ester hydrolysis or functionalization. Solutions:

  • Asymmetric catalysis : Chiral catalysts (e.g., Jacobsen’s catalyst) induce enantioselectivity .
  • Enzymatic resolution : Lipases selectively hydrolyze one enantiomer .
    A study on pyrazolo[1,5-a]pyrimidines achieved >90% enantiomeric excess via palladium-catalyzed asymmetric allylic alkylation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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